PDGFR‑Family Kinase Mutant Selectivity vs. Wild‑Type Isoforms in Piperazinylpyrimidine Class
Within the piperazinylpyrimidine chemotype, compound 4 (a structural analog containing a 2‑aminopyrimidine core and a substituted piperazine) demonstrated selective binding to and/or inhibition of oncogenic KIT and PDGFRA mutants compared to their wild‑type isoforms. In kinase‑profiling panels, compound 4 preferentially targeted the PDGFR subfamily, while related analogs (15 and 16) recognized CSNK1D and RAF kinases [1]. This class‑level selectivity pattern suggests that the bis‑pyrimidine architecture of the target compound, by virtue of its additional 2‑methylpyrimidin‑4‑yl moiety, may further modulate or sharpen the selectivity fingerprint relative to mono‑pyrimidine congeners. However, direct quantitative selectivity data for the target compound have not been independently reported in the curated literature.
| Evidence Dimension | Kinase‑binding selectivity (mutant vs. wild‑type KIT/PDGFRA) |
|---|---|
| Target Compound Data | No direct IC₅₀ or Kd data available for CAS 2415602‑10‑5 |
| Comparator Or Baseline | Compound 4 (piperazinylpyrimidine analog) – selective for KIT and PDGFRA mutants over wild‑type; PDGFR‑subfamily targeting confirmed (exact IC₅₀ values not extractable from abstract/metadata) |
| Quantified Difference | Qualitative selectivity demonstrated for the class; quantitative difference for the target compound remains uncharacterized |
| Conditions | Kinase‑profiling panel (exact composition not detailed in accessible abstract); NCI‑60 cellular screening panel for antiproliferative activity |
Why This Matters
Mutant‑selective kinase targeting is a critical differentiator for chemical‑probe development and procurement, as it reduces confounding wild‑type‑driven toxicity in cellular assays.
- [1] Shallal, H.M.; Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043–2057. View Source
